molecular formula C14H14N4O6 B14666772 Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide CAS No. 40623-25-4

Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide

Cat. No.: B14666772
CAS No.: 40623-25-4
M. Wt: 334.28 g/mol
InChI Key: IEYQKPKPYVRNBA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a methoxy group on the benzoic acid ring and a hydrazide linkage to a pyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide typically involves multiple steps:

    Preparation of 3-methoxybenzoic acid: This can be achieved through the methylation of benzoic acid using methanol and a suitable catalyst.

    Formation of the hydrazide: The 3-methoxybenzoic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.

    Synthesis of the pyrimidinylidene moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene structure.

    Coupling reaction: Finally, the hydrazide and pyrimidinylidene moieties are coupled together under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the hydrazide linkage.

    Reduction: Reduction reactions can occur at the pyrimidinylidene moiety, potentially leading to the formation of tetrahydropyrimidine derivatives.

    Substitution: The methoxy group on the benzoic acid ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible antimicrobial properties against certain pathogens.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Possible applications in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide linkage and pyrimidinylidene moiety may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 3-methoxybenzoic acid, 4-hydroxybenzoic acid.

    Hydrazides: Compounds like isoniazid, hydralazine.

    Pyrimidinylidene derivatives: Compounds such as uracil, thymine.

Uniqueness

The unique combination of the methoxybenzoic acid, hydrazide, and pyrimidinylidene moieties in benzoic acid, 3-methoxy-, (5-(acetyloxy)tetrahydro-4,6-dioxo-2(1H)-pyrimidinylidene)hydrazide sets it apart from other similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

CAS No.

40623-25-4

Molecular Formula

C14H14N4O6

Molecular Weight

334.28 g/mol

IUPAC Name

[2-[(3-methoxybenzoyl)hydrazinylidene]-4,6-dioxo-1,3-diazinan-5-yl] acetate

InChI

InChI=1S/C14H14N4O6/c1-7(19)24-10-12(21)15-14(16-13(10)22)18-17-11(20)8-4-3-5-9(6-8)23-2/h3-6,10H,1-2H3,(H,17,20)(H2,15,16,18,21,22)

InChI Key

IEYQKPKPYVRNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC(=CC=C2)OC)NC1=O

Origin of Product

United States

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